Boc-Pro-Leu-Val-Ome
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJKZHILDMSZOS-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Boc Pro Leu Val Ome and Analogues
Solution-Phase Peptide Synthesis Pathways
Solution-phase peptide synthesis (SPPS) offers a classical yet robust platform for creating peptides like Boc-Pro-Leu-Val-OMe. This method is particularly useful for large-scale production. wikipedia.org It involves the sequential coupling of amino acids in a suitable solvent, with purification of the intermediate product after each step. The primary strategies within this approach are segment condensation and stepwise elongation.
Segment Condensation Approaches
The segment condensation strategy involves the synthesis of smaller peptide fragments, which are then coupled together to form the final, larger peptide chain. pnas.orggoogle.com This convergent approach can increase efficiency and reduce the number of repetitive coupling and deprotection steps required for a long peptide. nih.gov For a tripeptide like this compound, a plausible segment condensation route would involve coupling a dipeptide fragment with a single amino acid derivative. For instance, the dipeptide Boc-Pro-Leu-OH could be synthesized and purified first, and then coupled with L-valine methyl ester (H-Val-OMe) to yield the target tripeptide.
This method is advantageous as the intermediate fragments are easier to purify than longer peptides. However, the coupling of peptide fragments carries a higher risk of racemization at the C-terminal amino acid of the activated fragment. uni-kiel.de The choice of fragments is therefore critical; segments are often designed to have a C-terminal glycine (B1666218) or proline residue, which are not susceptible to racemization. In the synthesis of more complex peptides, fragment condensation strategies such as [4 + 8] or [2 + 6] condensations have been successfully employed. pnas.org
Stepwise Elongation Procedures
Stepwise elongation is the most conventional method in solution-phase synthesis, where the peptide chain is built one amino acid at a time, typically starting from the C-terminus. wikipedia.orgthieme-connect.de To synthesize this compound using this approach, the process would begin with L-valine methyl ester (H-Val-OMe).
The synthesis would proceed as follows:
Formation of Boc-Leu-Val-OMe: The N-terminally protected Boc-L-leucine is coupled with H-Val-OMe.
Deprotection: The Boc protecting group is removed from the resulting dipeptide, typically using an acid like trifluoroacetic acid (TFA), to yield H-Leu-Val-OMe. masterorganicchemistry.com
Formation of this compound: The N-terminally protected Boc-L-proline is then coupled to the deprotected dipeptide (H-Leu-Val-OMe) to form the final tripeptide.
This stepwise method has been used to synthesize related peptide units. For example, Boc-Pro-Val-OMe has been prepared by coupling Boc-Proline with Valine methyl ester. orientjchem.orgsemanticscholar.org Similarly, the tripeptide Boc-Phe-Pro-Val-OMe was synthesized by first creating the dipeptide Boc-Phe-Pro-OH and then coupling it with valine methyl ester hydrochloride. brieflands.comnih.gov While methodical, the efficacy of stepwise elongation can decrease with longer peptide chains due to challenges in solubility and purification of the intermediates. thieme-connect.de
Application of Carbodiimide (B86325) Chemistry (e.g., DIPC, DCC)
The formation of the amide (peptide) bond between two amino acids is not spontaneous and requires an activating agent. wikipedia.orglibretexts.org Carbodiimides are a class of widely used coupling reagents that facilitate this reaction. N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIPC) are common examples. orientjchem.orgbrieflands.commdpi.com
The mechanism involves the activation of the carboxyl group of the N-protected amino acid by the carbodiimide. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then susceptible to nucleophilic attack by the amino group of the C-terminal amino acid ester. The reaction results in the formation of the desired peptide bond and a urea (B33335) byproduct (dicyclohexylurea for DCC or diisopropylurea for DIPC), which is often insoluble in the reaction solvent (like chloroform (B151607) or dichloromethane) and can be removed by filtration. ptfarm.plnih.gov
Several syntheses of peptide fragments related to this compound explicitly report the use of these reagents. For instance, DIPC was used as the coupling agent for synthesizing dipeptides like Boc-Pro-Val-OMe and for coupling tetrapeptide fragments. orientjchem.orgsemanticscholar.org Both DCC and DIPC have been successfully employed in the synthesis of various di-, tri-, and tetrapeptides. mdpi.commdpi.combrieflands.com
| Coupling Reaction Example | Coupling Agent | Base | Solvent | Reference |
| Boc-Pro-OH + H-Val-OMe | DIPC | TEA | Chloroform | orientjchem.orgsemanticscholar.org |
| Boc-Phe-Pro-OH + H-Val-OMe·HCl | DIPC | TEA | DCM/THF | brieflands.comnih.gov |
| Boc-amino acid + Amino acid ester·HCl | DCC | TEA | DCM | mdpi.com |
Utilization of Racemization Suppressing Agents (e.g., HOBt)
A significant side reaction in peptide synthesis, particularly when using powerful activators like carbodiimides, is racemization. uni-kiel.de The activated C-terminal amino acid can form an oxazolone (B7731731) intermediate, which can lead to the loss of chiral integrity at the α-carbon. uni-kiel.demdpi.com
To mitigate this, additives or racemization suppressing agents are incorporated into the reaction mixture. 1-Hydroxybenzotriazole (B26582) (HOBt) is the most common and effective of these agents. brieflands.comnih.gov HOBt reacts with the O-acylisourea intermediate formed by the carbodiimide, converting it into a benzotriazolyl active ester. This HOBt-ester is still highly reactive towards the amine component but is significantly less prone to forming the oxazolone intermediate, thus preserving the stereochemistry of the amino acid. uni-kiel.deias.ac.in The use of HOBt is considered a standard procedure in many coupling reactions to ensure the optical purity of the final peptide. nih.govmdpi.comias.ac.in
Amide Bond Formation Mechanisms
The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. researchgate.netrsc.org This reaction is a nucleophilic acyl substitution.
The process can be summarized in two main steps:
Activation of the Carboxyl Group: The carboxylic acid is converted into a more reactive electrophile. This is because carboxylic acids themselves are not reactive enough to be readily acylated by amines. libretexts.orgrsc.org Coupling reagents, such as the carbodiimides discussed previously, achieve this activation by forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester with HOBt). rsc.orgbachem.com
Nucleophilic Attack: The free amino group of the second amino acid acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases the activating group. rsc.org
Protecting groups are essential throughout this process to prevent unwanted side reactions. The N-terminus of the acylating amino acid is protected (e.g., with a Boc group) to prevent self-polymerization, and any reactive side chains are also protected. wikipedia.orglibretexts.org
Solid-Phase Peptide Synthesis (SPPS) Approaches
As an alternative to solution-phase methods, Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, offers a more streamlined and automatable process. rsc.org In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner. bachem.com This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration of the resin. nih.gov
Two primary strategies dominate SPPS, distinguished by the type of temporary protecting group used for the N-terminus:
Boc-SPPS: This strategy uses the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection. Deprotection is achieved with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using a strong acid like hydrofluoric acid (HF). iris-biotech.de
Fmoc-SPPS: This is the more modern and widely used approach, employing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is removed under mild basic conditions (e.g., with piperidine), while the acid-labile tert-butyl (tBu) based groups are used for side-chain protection. This orthogonality allows for milder final cleavage conditions (using TFA), making it compatible with a wider range of complex peptides. bachem.comiris-biotech.de
For a relatively short peptide like this compound, SPPS would involve anchoring a Valine residue to a suitable resin, followed by sequential deprotection and coupling cycles for Leucine (B10760876) and Proline. A convergent SPPS strategy is also possible, where a pre-synthesized tripeptide fragment is coupled to the resin, which can be more efficient for producing longer peptides or peptide libraries. nih.govnih.govd-nb.info
Boc-Chemistry-Based Solid-Phase Synthesis Protocols
Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) for Nα-amino protection is a well-established method for assembling peptide chains. chem-soc.si In a typical Boc-SPPS protocol for a C-terminal methyl ester peptide like this compound, the synthesis would commence with a resin suitable for anchoring the C-terminal amino acid, valine, as its methyl ester.
The general cycle for Boc-SPPS involves the following steps:
Deprotection: The Nα-Boc protecting group of the resin-bound amino acid is removed, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chem-soc.si
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to liberate the free amine.
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). chem-soc.sithaiscience.info
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This cycle is repeated for each amino acid in the sequence (Leucine and then Proline) to assemble the desired peptide. A study on the synthesis of a 15-amino acid fragment utilized a preloaded Boc-Val-HYCRAM™ polymeric resin, demonstrating the practical application of Boc chemistry in SPPS. chem-soc.si
Linker Chemistry and Resin Selection Considerations
The choice of resin and linker is critical in SPPS as it dictates the conditions required for the final cleavage of the peptide from the solid support and determines the C-terminal functionality. For the synthesis of a peptide with a C-terminal methyl ester like this compound, several strategies can be employed.
One approach involves using a linker that allows for nucleophilic cleavage. For instance, the 4-hydroxymethylbenzoic acid (HMBA) linker is stable to the acidic conditions used for Boc deprotection but can be cleaved by nucleophiles like methanol (B129727) to yield the corresponding methyl ester. nih.goviris-biotech.de Another strategy is the use of an aryl hydrazide linker, which can undergo oxidative cleavage in the presence of methanol to directly generate the peptide methyl ester. osti.govmdpi.com
Alternatively, resins such as the Merrifield resin (chloromethylpolystyrene) are classically used in Boc-based SPPS. chempep.com The first amino acid is typically attached as a cesium salt to avoid racemization. chempep.com However, the benzyl (B1604629) ester linkage formed is somewhat labile to the repeated TFA treatments required for Boc deprotection, which can lead to premature cleavage and loss of peptide chains. chempep.com To address this, the phenylacetamidomethyl (PAM) linker was developed, offering greater stability to the acidic deprotection steps. chempep.combiosynth.com
Table 1: Resin and Linker Considerations for C-Terminal Methyl Ester Peptides
| Resin/Linker Type | Cleavage Condition for Methyl Ester | Advantages | Disadvantages |
| HMBA Linker | Methanolysis | Stable to Boc deprotection conditions. | Cleavage yields can sometimes be poor. sigmaaldrich.com |
| Aryl Hydrazide Linker | Oxidative cleavage with Cu(II)/Methanol | Direct generation of methyl ester. osti.govmdpi.com | Requires specific oxidative cleavage step. |
| Merrifield Resin | HF, TFMSA, HBr/TFA | Classical and well-established. chempep.com | Potential for premature cleavage with TFA. chempep.com |
| PAM Resin | HF | Increased stability to TFA compared to Merrifield. chempep.combiosynth.com | Requires strong acid for final cleavage. |
Protecting Group Chemistry and Orthogonal Deprotection Strategies
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. sbsgenetech.com The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for selective deprotection during the synthesis.
Nα-tert-Butoxycarbonyl (Boc) Protection and Cleavage
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group of amino acids. tcichemicals.comwikipedia.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. jkchemical.comjk-sci.com
The key advantage of the Boc group is its facile removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). jkchemical.comjk-sci.comchemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation and a carbamic acid, which then decarboxylates to yield the free amine. chemistrysteps.com This deprotection step is generally clean and efficient. commonorganicchemistry.com However, the tert-butyl cation generated can potentially alkylate sensitive residues, necessitating the use of scavengers in some cases. wikipedia.org
Carboxyl Terminal Methyl Ester (OMe) Protection and Hydrolysis
The C-terminal carboxyl group is protected as a methyl ester (OMe) in this compound. cymitquimica.com This protection serves to prevent the carboxyl group from participating in unwanted reactions during the coupling steps of peptide synthesis. While methyl esters are generally stable, their removal to yield the free carboxylic acid is a crucial step if further C-terminal modification or solution-phase coupling is desired.
The most common method for the hydrolysis of methyl esters is saponification using an aqueous alkali, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in the presence of an organic cosolvent like methanol or dioxane to aid solubility. sciforum.net However, alkaline saponification can sometimes lead to side reactions, including racemization, especially with sensitive amino acid residues. nih.gov
Enzymatic hydrolysis offers a milder alternative for deprotection. nih.gov Enzymes like thermitase or esterases can selectively cleave the methyl ester under controlled pH conditions, avoiding the harsh basic environment of chemical saponification. nih.gov This method is particularly advantageous for complex peptides or those containing base-labile protecting groups. nih.gov
Stereochemical Control and Epimerization Mitigation in Peptide Synthesis
Maintaining the stereochemical integrity of the chiral centers in the amino acids is paramount during peptide synthesis. sbsgenetech.com Epimerization, the change in configuration at a single chiral center, can occur during the activation and coupling steps, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product. mdpi.comnih.gov
The primary mechanism for epimerization during coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers. mdpi.com
Several factors influence the extent of epimerization:
Amino Acid Residue: Some amino acids are more prone to racemization than others. Cysteine and histidine are particularly susceptible. bachem.compharmaceutical-networking.com
Coupling Method: The choice of coupling reagent and additives is crucial. The addition of reagents like HOBt can suppress oxazolone formation and thus reduce epimerization. mdpi.com
Reaction Conditions: The nature of the base used for neutralization and the reaction temperature can also impact the level of epimerization.
Strategies to mitigate epimerization include:
Use of Additives: Incorporating additives like HOBt or its derivatives into the coupling reaction. mdpi.com
Careful Selection of Coupling Reagents: Using reagents known to cause low levels of racemization.
Pre-forming Activated Species: Allowing the activated species to form before adding it to the amine component can sometimes reduce contact time with base.
Use of Urethane-Protected Amino Acids: N-urethane protected amino acids, like Boc-amino acids, are generally less prone to racemization via the oxazolone mechanism compared to other N-acyl protected amino acids.
Recent research has also explored methods like mechanochemical coupling (ball milling) which has shown promise in producing peptides with very low epimerization, even for highly prone amino acids. researchgate.net Furthermore, studies have shown a stereochemical preference for heterochiral coupling in some systems, a phenomenon that can influence the product distribution in competitive syntheses. rsc.orgrsc.org
Analysis of Racemization Pathways (e.g., Oxazolone Formation)
A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the α-carbon of an amino acid. The most prominent pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate. thieme-connect.demdpi.com This occurs when the carboxyl group of an N-acyl amino acid is activated for coupling. The activated carboxyl group can be attacked by the oxygen of the preceding amide bond, leading to the formation of the oxazolone ring. thieme-connect.denih.gov The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. mdpi.com
The use of the tert-butyloxycarbonyl (Boc) protecting group, as in this compound, is generally considered to be effective in suppressing racemization. However, the potential for oxazolone formation still exists, particularly during the activation step of the coupling reaction. spbu.ru Factors such as the choice of coupling reagents, solvents, and temperature can influence the rate of oxazolone formation and subsequent racemization. oup.com For instance, the use of carbodiimides like dicyclohexylcarbodiimide (DCC) can promote oxazolone formation, and the risk is often mitigated by the addition of additives like 1-hydroxybenzotriazole (HOBt). mdpi.comrsc.org
Methodologies for Diastereomeric Purity Assessment
Ensuring the diastereomeric purity of synthetic peptides like this compound is critical. Several analytical techniques are employed to separate and quantify diastereomers, which are stereoisomers that are not mirror images.
High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of peptides and separating diastereomers. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC), often using C18 columns, can effectively separate peptides with minor stereochemical differences. nih.govpeptide.com The development of a robust HPLC method often involves screening various columns and mobile phase combinations to achieve optimal separation. chromatographyonline.comchromatographyonline.com Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry (MS) offers an even more powerful strategy for resolving complex mixtures and ensuring peak purity, as it can differentiate isomers that may co-elute in a one-dimensional separation. chromatographyonline.com
Other chromatographic methods like gas chromatography (GC) have also been used for the analysis of peptide diastereomers, often after derivatization. researchgate.net Capillary electrophoresis (CE) is another powerful technique, particularly for polar and charged peptides, offering high resolving power for diastereomeric separations. researchgate.net Additionally, Marfey's reagent can be used to determine the chiral purity of the constituent amino acids by forming diastereomeric adducts that are readily separable by HPLC. mdpi.compeptide.com
Influence of Amino Acid Residues on Epimerization (e.g., Proline, Leucine, Valine)
The individual amino acid residues within a peptide sequence can significantly influence the propensity for epimerization.
Proline (Pro): Proline is unique among the proteinogenic amino acids as it contains a secondary amine, with its side chain cyclized back onto the backbone nitrogen. This rigid structure sterically hinders the formation of an oxazolone intermediate, making proline residues highly resistant to racemization during coupling. diva-portal.org However, the C-terminal proline can be susceptible to diketopiperazine formation. iris-biotech.de
Leucine (Leu) and Valine (Val): Leucine and Valine are aliphatic amino acids. While generally less prone to racemization than amino acids with electron-withdrawing side chains, they can still undergo epimerization, especially under harsh coupling conditions. thermofisher.com The bulky side chains of valine and leucine can create steric hindrance, which can sometimes slow down the desired coupling reaction and potentially favor side reactions like racemization if conditions are not optimized. wpmucdn.com Studies have shown that the nature of the amino acid ester used as a nucleophile can influence the degree of asymmetric induction during the aminolysis of oxazolones. oup.com
Synthesis of Specific Peptide Fragments Containing this compound Motif
The synthesis of this compound and its integration into larger peptides is typically achieved through a stepwise or fragment condensation approach in solution-phase synthesis.
Dipeptide Unit Preparation (e.g., Boc-Pro-Leu-OMe, Boc-Leu-Val-OMe)
The initial step often involves the synthesis of dipeptide fragments. For instance, Boc-Pro-Leu-OMe can be prepared by coupling Boc-Proline with Leucine methyl ester hydrochloride. brieflands.com Similarly, Boc-Leu-Val-OMe would be synthesized by coupling Boc-Leucine with Valine methyl ester hydrochloride. These coupling reactions are commonly mediated by reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). mdpi.comasianpubs.orgptfarm.pl To minimize racemization, an additive like HOBt is frequently included. rsc.org The general procedure involves dissolving the Boc-protected amino acid and the amino acid methyl ester hydrochloride in a suitable solvent like chloroform or dichloromethane, followed by the addition of the base and coupling agent. asianpubs.orgnih.gov
Table 1: Representative Dipeptide Synthesis
| Boc-Amino Acid | Amino Acid Methyl Ester HCl | Coupling Reagent | Base | Product |
| Boc-Pro-OH | Leu-OMe·HCl | DCC | TEA/NMM | Boc-Pro-Leu-OMe |
| Boc-Leu-OH | Val-OMe·HCl | DCC | TEA/NMM | Boc-Leu-Val-OMe |
Tripeptide Unit Formation (this compound)
The target tripeptide, this compound, can be synthesized through a fragment condensation strategy. rsc.org One common approach is a [2+1] condensation. This involves saponification of the dipeptide Boc-Pro-Leu-OMe to yield the corresponding carboxylic acid, Boc-Pro-Leu-OH. brieflands.com This dipeptide acid is then coupled with Valine methyl ester hydrochloride (H-Val-OMe) using a coupling agent like DCC, often in the presence of an activator such as N-Hydroxysuccinimide (HOSu). rsc.org
Alternatively, a stepwise approach can be used, where the dipeptide Boc-Leu-Val-OMe is first synthesized. Following the removal of the Boc protecting group from Boc-Leu-Val-OMe to give H-Leu-Val-OMe, this dipeptide ester is then coupled with Boc-Proline.
Incorporation into Larger Peptide Constructs (e.g., Heptapeptides, Hexapeptides)
The this compound motif is a component of various larger, biologically active peptides. To incorporate this tripeptide into a larger sequence, it is first deprotected at either the N-terminus (by removing the Boc group, typically with an acid like trifluoroacetic acid) or the C-terminus (by saponifying the methyl ester). brieflands.commdpi.com
For example, a linear heptapeptide (B1575542) was synthesized by coupling a deprotected tripeptide unit with a deprotected tetrapeptide unit using DIPC and HOBt. brieflands.com Similarly, the synthesis of other complex peptides, such as hexapeptides and octapeptides, often involves the coupling of di-, tri-, or tetrapeptide fragments. nih.govresearchgate.netias.ac.in The choice of strategy—stepwise elongation versus fragment condensation—depends on factors like the length of the final peptide, the solubility of the intermediates, and the potential for side reactions.
Biochemical Roles and Mechanistic Investigations of Boc Pro Leu Val Ome and Peptide Analogues
Characterization as an Enzymatic Substrate
The tripeptide sequence Pro-Leu-Val within Boc-Pro-Leu-Val-OMe serves as a recognition motif for a variety of proteases, making this compound a valuable tool for studying enzyme-substrate interactions and specificity. Its utility as a substrate has been explored with several classes of hydrolytic enzymes.
Identification of Target Proteases and Hydrolases
This compound and its analogues have been identified as substrates for several key protease families. This includes serine proteases, such as chymotrypsin, which is known to cleave peptide bonds at the carboxyl-terminal of large hydrophobic amino acids like leucine (B10760876) wikipedia.org. The compound has also been utilized in investigations of cysteine proteases americanpeptidesociety.org.
Furthermore, the Pro-Leu-Val sequence is relevant in the context of the renin-angiotensin system. Renin, an aspartic protease, recognizes and cleaves a specific sequence in angiotensinogen that includes leucine and valine residues nih.gov. Consequently, peptides containing the Pro-Leu-Val motif are studied as substrates and inhibitors of renin americanpeptidesociety.org.
The 20S proteasome, a multicatalytic protease complex, also demonstrates activity towards peptide substrates with hydrophobic residues. Its chymotrypsin-like activity involves the cleavage of peptides after large hydrophobic amino acids, making sequences like Leu-Val relevant for substrate studies researchgate.netnih.gov.
Kinetic Parameters of Substrate Hydrolysis (e.g., Km, kcat)
While specific kinetic parameters for the hydrolysis of this compound are not extensively documented in readily available literature, data from analogous substrates provide insight into its potential enzymatic processing. The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat), or turnover number, are key indicators of enzyme efficiency.
For instance, studies on synthetic peptide substrates with renin have shown that the length and composition of the peptide chain significantly influence the kinetic parameters. A study on various synthetic peptide substrates for renin demonstrated that longer peptides, more closely mimicking the natural angiotensinogen sequence, generally exhibit a lower Km, indicating higher affinity nih.gov. For a fluorogenic octapeptide substrate containing the Leu-Val cleavage site, a kcat/Km value of 41,000 M⁻¹s⁻¹ was reported, which increased to 350,000 M⁻¹s⁻¹ with sequence optimization wikipedia.org.
In the context of serine proteases, a study of chymotrypsin A alpha with a series of N-acetylated peptide methyl esters provided kcat and Km values, showing how enzyme efficiency changes with the length of the peptide chain americanpeptidesociety.org. Although specific values for this compound are not provided, this research underscores the importance of the peptide structure in determining the kinetics of hydrolysis.
The 20S proteasome's chymotryptic activity has been kinetically characterized using the substrate Suc-Leu-Leu-Val-Tyr-AMC. This study revealed complex kinetic behavior, including substrate inhibition at higher concentrations, indicating that the proteasome possesses multiple cooperative active sites researchgate.netnih.gov. This suggests that the hydrolysis of this compound by the proteasome could also follow complex kinetics.
Interactive Data Table: Kinetic Parameters of Analogous Substrates with Renin
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Octapeptide (P5-P3') | Renin | - | - | 41,000 wikipedia.org |
| DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | Renin | - | - | 350,000 wikipedia.org |
| Hexapeptide (Abz-Phe-His-Leu-Val-Ile-His-EDDnp) | Renin | 1.3 | 11 | 8.7 x 10⁶ wikipedia.org |
| Pyridylglycine-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-β-Ala-NH₂ | Renin | - | - | 85,000 wikipedia.org |
Mechanisms of Enzyme Inhibition
Peptide analogues of this compound are instrumental in elucidating various mechanisms of enzyme inhibition, providing a basis for the rational design of therapeutic agents. These mechanisms range from reversible, competitive interactions to irreversible covalent modification of the enzyme.
Uncompetitive, Competitive, and Mixed-Type Inhibition Studies
Competitive Inhibition: This is the most documented form of inhibition for this compound analogues. In competitive inhibition, the inhibitor resembles the substrate and binds to the enzyme's active site, thereby preventing the substrate from binding. Studies on renin have shown that peptides containing the Pro-Leu-Val sequence can act as competitive inhibitors americanpeptidesociety.org. For example, a renin inhibitor incorporating a hydroxyethylene dipeptide isostere in place of the scissile Leu-Val bond was found to be a competitive inhibitor of both human and hog renin, with a Ki of 12 nM for the latter wikipedia.org. The inhibition constant (Ki) for fatty acid-based renin inhibitors with similar structural motifs has been reported to be in the range of 15.8 to 19.8 μM americanpeptidesociety.org.
Uncompetitive and Mixed-Type Inhibition: These modes of inhibition are less commonly reported for this compound analogues.
Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more prevalent in multi-substrate reactions.
Mixed-type inhibition involves the inhibitor binding to both the free enzyme and the ES complex, but with different affinities wikipedia.orgresearchgate.net. This affects both the Km and the Vmax of the reaction. Allosteric peptide inhibitors that lock the enzyme in an inactive conformation can act as mixed-type inhibitors nih.gov.
While specific examples of this compound analogues acting as uncompetitive or mixed-type inhibitors are scarce in the reviewed literature, the theoretical possibility exists, particularly for more complex analogues designed to interact with allosteric sites on the target enzyme.
Interactive Data Table: Inhibition Constants of Competitive Renin Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value |
| Boc-Pro-Phe-N alpha-MeHis-Leu psi(CHOHCH2)Val-Ile-(aminomethyl)pyridine | Human Renin | Competitive | 12 nM (initial), 0.19 nM (overall) wikipedia.org |
| Boc-Pro-Phe-N alpha-MeHis-Leu psi(CHOHCH2)Val-Ile-(aminomethyl)pyridine | Hog Renin | Competitive | 12 nM wikipedia.org |
| Fatty acid-based renin inhibitors with similar motifs | Renin | Competitive | 15.8 - 19.8 µM americanpeptidesociety.org |
Irreversible Inhibition Mechanisms
Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it. While this compound itself is not an irreversible inhibitor, its peptide backbone can be incorporated into molecules designed for this purpose. A key strategy is to attach a reactive "warhead" to the peptide sequence that targets a nucleophilic residue in the enzyme's active site.
For example, peptide analogues with a C-terminal alpha-keto-beta-aldehyde moiety have been synthesized as irreversible inhibitors of trypsin-like serine proteases. One such compound, Ac-Leu-Leu-Arg-COCHO, acts as an irreversible inactivator of thrombin with a second-order rate constant of 4,500 M⁻¹min⁻¹. Another analogue, Ac-Arg-Gln-Arg-COCHO, irreversibly inactivates trypsin with a rate constant of 8,920 M⁻¹min⁻¹. These compounds demonstrate how a peptide scaffold directs the reactive aldehyde group to the active site for covalent modification.
Binding Interactions within Enzyme Active Sites
The binding of this compound and its analogues to protease active sites is governed by a combination of specific hydrogen bonds and hydrophobic interactions.
The Proline residue at the P3 position (using Schechter-Berger nomenclature) plays a crucial role by introducing a conformational constraint on the peptide backbone. This rigidity helps to orient the inhibitor optimally within the enzyme's active site, enhancing binding affinity americanpeptidesociety.org.
The Leucine and Valine residues provide key hydrophobic interactions with the S2 and S1 pockets of the target protease, respectively. These pockets are often lined with nonpolar amino acid residues, creating a favorable environment for the bulky, aliphatic side chains of leucine and valine.
Crystal structure analyses of enzyme-inhibitor complexes provide detailed insights into these interactions. For instance, the crystal structure of human renin in complex with an inhibitor reveals that the S1/S3 specificity sites are large and hydrophobic, and are fully occupied by the inhibitor wikipedia.org. In the case of chymotrypsin, the S1 pocket is a hydrophobic cavity that accommodates large aromatic or hydrophobic residues like leucine wikipedia.org. The crystal structure of human chymotrypsin C bound to an inhibitor shows the inhibitor filling the S6-S5' subsites of the substrate-binding cleft.
Furthermore, studies on peptide analogues have shown that the backbone can adopt specific secondary structures, such as a beta-turn, which is stabilized by intramolecular hydrogen bonds. This pre-organization of the peptide into a bioactive conformation can significantly contribute to its binding affinity.
Investigation of Cellular and Molecular Targets
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are crucial enzymes for bacterial survival, as they manage the topological states of DNA during replication and chromosome segregation. patsnap.com Topoisomerase IV, in particular, is essential for decatenation (unlinking) of interlocked daughter chromosomes following DNA replication. nih.gov Its vital role makes it a well-validated and clinically important target for antibacterial agents. nih.govacs.org The mechanism of many inhibitors involves stabilizing the transient complex formed between topoisomerase IV and DNA, which prevents the enzyme from resealing the double-strand breaks it creates. patsnap.com This leads to an accumulation of DNA breaks and ultimately results in bacterial cell death. patsnap.com
While various classes of compounds, such as fluoroquinolones and novel bacterial topoisomerase inhibitors (NBTIs), are known to target this enzyme, specific studies detailing the direct interaction or inhibitory activity of the peptide this compound against bacterial topoisomerase IV are not extensively documented in peer-reviewed literature. patsnap.comnih.gov Research into new inhibitors is ongoing due to the rise of bacterial resistance to existing drugs. acs.org
Mitochondria are central to cellular energy metabolism, with the electron transport chain facilitating oxidative phosphorylation to produce ATP. The regulation of mitochondrial function is critical for cell survival and function. nih.gov Certain peptides, known as mitochondria-targeted peptides or mitochondrial-derived peptides (MDPs), have been shown to influence mitochondrial bioenergetics. aging-us.comnih.gov For example, the MDP humanin can increase mitochondrial respiration and ATP production, while others like MOTS-c can modulate glycolysis and fatty acid oxidation. aging-us.comnih.gov These peptides can protect against oxidative damage by preserving mitochondrial function. nih.gov
However, specific research findings detailing the direct effects of this compound on mitochondrial bioenergetics, including its potential to modulate ATP production, are not available in the current body of scientific literature.
Broader Biological Activity Screening and Evaluation
Anthelmintic compounds are sought for the treatment of parasitic worm infections. A diverse range of natural products, including cyclodepsipeptides like PF1022A, have shown significant anthelmintic properties. nih.govnih.gov These complex structures often act on specific molecular targets within the parasite. While research into novel anthelmintic agents is an active field, dedicated studies evaluating the potential anthelmintic activity of the specific tripeptide derivative this compound have not been reported in the available scientific literature.
The search for novel insecticides is driven by the need for more effective and specific agents for crop protection and disease vector control. nih.govnih.gov Bioactive peptides, including toxins derived from spider and scorpion venoms, represent a rich source of potential bioinsecticides due to their high potency and novel modes of action. nih.govacs.org These peptides often target ion channels or other critical components of the insect nervous system. nih.gov However, investigations into the insecticidal properties of short, N-terminally protected synthetic peptides like this compound are not documented in the scientific literature.
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure in the renin-angiotensin system, making it a prime target for the development of antihypertensive drugs. nih.govacs.org ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. acs.org Many potent ACE inhibitors are peptide-based, and extensive research has established clear structure-activity relationships (SAR).
The potential of this compound as an ACE inhibitor can be inferred from these established SAR principles. Studies have consistently shown that short peptides, particularly those with 2-12 amino acids, are effective inhibitors. nih.gov The amino acid composition of the C-terminal tripeptide sequence is particularly influential on the binding affinity to ACE. nih.govtandfonline.com Key structural features associated with potent ACE inhibitory activity include:
Presence of Hydrophobic Amino Acids: Hydrophobic residues, especially aromatic or branched-chain amino acids (such as Valine and Leucine), are highly favored at the C-terminus. nih.govtandfonline.com The hydrophobic nature of the peptide is believed to facilitate a higher affinity for the catalytic sites of ACE. tandfonline.com
C-Terminal Proline: The presence of a Proline residue at the C-terminus is a strong determinant of high inhibitory potency. nih.govtandfonline.com Proline is found with the highest frequency at the C-terminal position of known ACE inhibitory peptides. tandfonline.com
N-Terminal Protection: While the C-terminus is critical, modifications at the N-terminus, such as the Boc (tert-butyloxycarbonyl) protecting group, can influence the peptide's stability and bioavailability without necessarily hindering its inhibitory action.
Given that this compound contains a C-terminal Valine (a hydrophobic, branched-chain amino acid), preceded by Leucine and Proline, its sequence aligns with the characteristics of known ACE inhibitors. The Pro-Leu-Val sequence contains the hydrophobic and structural elements that suggest it would be a candidate for ACE inhibition profiling.
Table 1: Structure-Activity Relationship of Amino Acids in ACE Inhibitory Peptides
| Position/Property | Preferred Amino Acid/Characteristic | Rationale |
|---|---|---|
| C-Terminal Residue | Proline (Pro), Tryptophan (Trp), Tyrosine (Tyr) | High frequency of occurrence in potent inhibitors; contributes significantly to binding affinity. tandfonline.comtandfonline.com |
| C-Terminal Tripeptide | Rich in hydrophobic amino acids (Val, Leu, Ile, Ala, Phe) | Facilitates interaction with the hydrophobic pockets of the ACE active site. nih.govtandfonline.com |
| N-Terminal Residue | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) | Often occupied by hydrophobic residues, though less critical than the C-terminus. tandfonline.com |
Rational Design and Synthesis of Peptidomimetic Analogues Based on Boc Pro Leu Val Ome
Rationale for Peptidomimetic Development in Chemical Biology
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability and limited bioavailability. frontiersin.orgnih.govacs.org The development of peptidomimetics is a cornerstone of medicinal chemistry, aiming to create more effective therapeutic agents. frontiersin.orgnih.govacs.org Natural peptides often suffer from rapid degradation by proteases and poor absorption, which limits their clinical utility. nih.govacs.org Peptidomimetics address these issues by introducing chemical modifications that enhance stability while retaining the ability to interact with biological targets. frontiersin.org
The core principle behind peptidomimetic design is that the biological activity of a peptide is often determined by the three-dimensional arrangement of its side chains, which interact with specific receptors or enzymes. researchgate.net The peptide backbone serves as a scaffold to present these side chains in the correct orientation. researchgate.net Therefore, the backbone can be modified or replaced with more robust chemical structures without losing biological function, as long as the crucial side-chain geometry is maintained. researchgate.net These modifications can range from simple alterations, like incorporating non-standard amino acids, to more complex changes, such as replacing the entire peptide backbone with a synthetic scaffold. slideshare.netfrontiersin.org
Key goals in developing peptidomimetics include:
Increased Metabolic Stability: By replacing labile amide bonds with more resistant linkages, peptidomimetics can resist enzymatic degradation. bachem.comub.edu
Improved Bioavailability: Modifications can enhance absorption and transport properties, allowing the molecule to reach its target more effectively. frontiersin.orgub.edu
Enhanced Receptor Affinity and Selectivity: By constraining the molecule's conformation, it can be pre-organized to fit its target receptor more precisely, leading to higher potency and fewer off-target effects. frontiersin.orgmdpi.com
Reduced Immunogenicity: Altering the peptide structure can decrease the likelihood of an unwanted immune response. researchgate.net
Strategies for Backbone Modifications and Isostere Incorporation
Replacement of Labile Amide Bonds with Proteolytically Stable Isosteres (e.g., Ketomethylene Isosteres)
A primary strategy to enhance the stability of peptides is the replacement of the scissile amide bond with a proteolytically stable isostere. upc.edu Isosteres are chemical groups that have similar size, shape, and electronic properties to the group they are replacing. One of the most successful amide bond surrogates is the ketomethylene isostere (–CO–CH₂–). upc.edupitt.edu
The ketomethylene group replaces the –CO–NH– linkage of the peptide bond. upc.edu This substitution is significant because it replaces the nitrogen atom with a carbon, creating a carbon-carbon bond that is not recognized and cleaved by proteases. pitt.edu While the ketomethylene isostere removes the hydrogen bond donor capability of the amide nitrogen, it retains the carbonyl group, which can still act as a hydrogen bond acceptor. pitt.edu
The synthesis of ketomethylene isosteres has been a focus of synthetic organic chemistry due to their potential as therapeutic agents, particularly as inhibitors of proteases. springernature.com For example, they have been successfully incorporated into inhibitors of HIV protease and renin. upc.edu A common synthetic route involves the coupling of a peptidyl intermediate with a suitable building block to form the key carbon-carbon bond, often under mild conditions to prevent racemization of adjacent chiral centers. acs.orgacs.org Other related isosteres include hydroxyethylene (–CH(OH)–CH₂–) and reduced amide (–CH₂–NH–) groups, each offering different structural and electronic properties. upc.edursc.org
Impact on Conformation and Biological Activity
Replacing an amide bond with a ketomethylene isostere has a profound impact on the local and global conformation of a peptide, which in turn affects its biological activity. rsc.org The amide bond in a natural peptide is planar and has a significant rotational barrier, leading to distinct cis and trans isomers. frontiersin.org The ketomethylene linkage, being a single C-C bond, introduces greater conformational flexibility by removing this rotational constraint. upc.edupitt.edu
This increased flexibility can be either beneficial or detrimental. On one hand, it might allow the peptidomimetic to adopt a conformation that binds more tightly to its target. On the other hand, the loss of rigidity can lead to a higher entropic penalty upon binding, potentially reducing affinity. nih.gov Therefore, the design of a ketomimetic must carefully consider the conformational requirements of the target receptor.
The removal of the N-H group eliminates a hydrogen bond donor, which can be critical for maintaining the secondary structure (like α-helices or β-sheets) or for direct interaction with the biological target. acs.org The impact of this change is highly dependent on the specific role of that amide proton in the parent peptide. If the hydrogen bond is crucial for the bioactive conformation, its removal can lead to a loss of activity. nsf.gov However, if the amide is solvent-exposed and not involved in critical interactions, its replacement may have minimal negative impact and could even be advantageous by increasing hydrophobicity and cell permeability. ub.edu
Design Principles for Inducing Specific Folded Conformations
A key goal in peptidomimetic design is to create molecules that adopt a specific, predictable three-dimensional structure, often mimicking secondary structures like β-turns or helices found in natural peptides. wjarr.commdpi.com This "pre-organization" can lead to higher binding affinity by reducing the entropic cost of binding. nih.gov
Utilization of Non-Natural Amino Acids and Constrained Residues
The incorporation of non-natural amino acids is a powerful strategy to induce specific conformations and enhance proteolytic stability. upc.edunih.gov These residues can introduce steric bulk or cyclic constraints that restrict the available conformational space of the peptide backbone. worldscientific.com
Examples of conformationally constrained residues include:
α,α-Disubstituted Amino Acids: Residues like aminoisobutyric acid (Aib) severely restrict the Ramachandran space available to the peptide backbone, strongly favoring helical conformations, particularly the 3₁₀-helix. upc.eduexplorationpub.com
Proline Analogues: Proline itself constrains the Φ (phi) torsion angle. upc.edu Modified prolines, such as those with substituents on the ring, can further restrict conformation and influence the cis-trans isomerization of the preceding peptide bond. wjarr.com For instance, 5-tert-butylproline can stabilize a type VI β-turn by forcing the amide bond into a cis conformation. wjarr.com
D-Amino Acids: The simple inversion of stereochemistry from an L- to a D-amino acid can have a profound effect on the peptide's conformation, often inducing turns or disrupting helical structures. bachem.comsci-hub.se The strategic placement of a D-amino acid, often in combination with a proline, is a classic method for nucleating β-turns. wjarr.comworldscientific.com
β- and γ-Amino Acids: The insertion of amino acids with a longer carbon backbone between the amino and carboxyl groups alters the natural peptide structure, leading to different folding patterns and increased resistance to proteolysis. wjarr.com
By judiciously placing these non-natural residues within a sequence like Boc-Pro-Leu-Val-OMe, it is possible to guide the peptide into a desired folded state, enhancing its interaction with a biological target. rsc.org
Incorporation of Conformationally Restrictive Scaffolds (e.g., Ferrocene (B1249389), Oxadiazole)
An alternative to local constraints is the use of rigid, non-peptidic scaffolds to replace a portion of the peptide backbone, effectively forcing the attached peptide chains into a specific orientation. upc.edu These scaffolds act as turn-inducers or templates for secondary structure formation.
Ferrocene: Ferrocene-based scaffolds, such as ferrocene-1,1'-dicarboxylic acid or 1'-aminoferrocene-1-carboxylic acid, are organometallic structures that can be incorporated into peptides. researchgate.netmdpi.comdntb.gov.ua The rigid geometry and defined spacing between the functional groups on the two cyclopentadienyl (B1206354) rings make ferrocene an excellent template for inducing turn structures. researchgate.netmdpi.comirb.hr The orientation of the peptide chains can be controlled by the substitution pattern on the ferrocene, leading to well-defined secondary structures stabilized by intramolecular hydrogen bonds. mdpi.comdntb.gov.ua These ferrocene-peptide conjugates have also shown enhanced stability against enzymatic degradation. mdpi.com
Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is another heterocyclic scaffold used as an amide bond isostere or a turn-inducing element. nih.govnih.gov Incorporating an oxadiazole ring into a peptide backbone can mitigate the polarity of amide bonds and stabilize unique intramolecular hydrogen-bond networks. nih.gov This can lead to conformationally rigid turn structures. nih.gov Furthermore, oxadiazole-containing peptidomimetics have been shown to exhibit high passive membrane permeability, a desirable property for drug candidates. nih.gov Libraries of peptidomimetics based on oxadiazole scaffolds have been synthesized to explore their potential as modulators of protein-protein interactions. nih.govunimi.itresearchgate.net
By replacing a dipeptide unit within or attached to the this compound sequence with a ferrocene or oxadiazole scaffold, one could create a highly constrained analogue with a predictable three-dimensional structure, potentially leading to enhanced biological activity and improved pharmacokinetic properties.
Advanced Analytical Methodologies for Peptide Research Applied to Boc Pro Leu Val Ome
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the unambiguous determination of a peptide's molecular structure. Techniques such as high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance spectroscopy provide detailed insights into the molecular weight, elemental composition, and three-dimensional conformation of Boc-Pro-Leu-Val-OMe.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight and elemental composition of a compound. For this compound, HRMS provides a precise mass measurement, which can be used to confirm its chemical formula (C22H39N3O6). While specific experimental data for the Boc-protected peptide is not extensively available, analysis of the related deprotected peptide, H-Pro-Leu-Val-OMe·HCl, has shown a mass-to-charge ratio (m/z) of 329.5 [M+ + H]. This corresponds to the protonated molecule of the tripeptide methyl ester. The addition of the Boc protecting group (C5H9O2) would theoretically increase the mass by 100.07 atomic mass units.
HRMS instruments can also perform tandem mass spectrometry (MS/MS) experiments. In these experiments, the parent ion of this compound would be isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern would allow for the confirmation of the amino acid sequence (Pro-Leu-Val).
Multi-Dimensional NMR Spectroscopy for Complex Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of peptides in solution. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms within the molecule. For instance, COSY and TOCSY experiments would reveal the spin systems corresponding to the individual amino acid residues: proline, leucine (B10760876), and valine. The HSQC spectrum would then correlate each proton signal to its directly attached carbon atom.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of synthetic peptides. High-performance liquid chromatography is the standard for purity analysis, while gas-liquid chromatography can be adapted for the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most common method for determining the purity of synthetic peptides like this compound. In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase (e.g., C18-silica). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the peptide.
Interactive Data Table: HPLC Analysis Parameters
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient of Mobile Phase B (e.g., 10-90% over 30 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm and 280 nm |
Gas-Liquid Chromatography (GLC) for Diastereomer Separation
Gas-Liquid Chromatography (GLC) is a technique that can be used for the separation of volatile compounds. For the analysis of peptides, which are generally non-volatile, derivatization is required to increase their volatility. To separate diastereomers of a peptide like Pro-Leu-Val, the peptide would first be hydrolyzed into its constituent amino acids. These amino acids can then be derivatized to form volatile esters, for example, N-trifluoroacetyl (TFA) isopropyl esters.
These volatile derivatives can then be separated on a chiral stationary phase within the GLC column. The different stereoisomers (e.g., D- and L-amino acids) will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This method is particularly useful for detecting racemization, which can sometimes occur during peptide synthesis.
Q & A
Basic: What experimental parameters are critical for optimizing the synthesis of Boc-Pro-Leu-Val-Ome?
Answer:
Synthesis optimization requires systematic evaluation of reaction variables:
- Temperature control : Higher temperatures may accelerate coupling but risk racemization; lower temperatures preserve stereochemistry but prolong reaction times .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance peptide solubility, while additives like HOBt minimize side reactions .
- Coupling reagent efficiency : Compare reagents like HATU vs. DCC for yield and purity using HPLC or LC-MS .
Methodology: Use a factorial design to test variable interactions, prioritizing orthogonal arrays (e.g., Taguchi methods) to minimize trials while maximizing data robustness .
Basic: Which analytical techniques are most reliable for characterizing this compound purity and structure?
Answer:
- HPLC/MS : Quantify purity and detect impurities; optimize mobile phase (e.g., acetonitrile/water gradients) to resolve stereoisomers .
- NMR spectroscopy : Confirm backbone conformation via - and -NMR, focusing on Proline’s cis/trans isomerism in CDCl or DMSO-d .
- FT-IR : Validate Boc-group retention by monitoring carbonyl stretches (~1670 cm) .
Methodology: Cross-validate results using multiple techniques (e.g., HPLC retention time + MS fragmentation patterns) to address technique-specific limitations .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
Answer:
Contradictions often stem from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Conformational flexibility : Proline’s ring puckering may alter binding kinetics in MD simulations .
Methodology:
Perform meta-analysis of published IC values, stratifying data by assay type (e.g., fluorescence vs. radiometric).
Use molecular dynamics (GROMACS/AMBER) to model peptide-receptor interactions under varying protonation states .
Advanced: What strategies mitigate aggregation issues during this compound solubility studies?
Answer:
Aggregation arises from hydrophobic residues (Leu, Val) and solvent polarity mismatches:
- Co-solvent systems : Test DMSO-water gradients (10–30% DMSO) to balance solubility and stability .
- Surfactants : Triton X-100 or Tween-80 at sub-CMC concentrations reduce interfacial tension without denaturing peptides .
Methodology: Monitor aggregation via dynamic light scattering (DLS) and correlate with circular dichroism (CD) to assess secondary structure preservation .
Advanced: How should researchers design stability studies for this compound under physiological conditions?
Answer:
- pH-dependent degradation : Incubate in buffers (pH 2–8) at 37°C; quantify hydrolysis via LC-MS/MS .
- Oxidative stability : Add HO (0.1–1%) to simulate inflammatory environments; track oxidation via methionine sulfoxide formation .
Methodology: Apply Arrhenius kinetics to predict shelf-life by extrapolating degradation rates from accelerated (40–60°C) to ambient conditions .
Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?
Answer:
- LogP prediction : Use ChemAxon or ACD/Labs to estimate hydrophobicity, critical for membrane permeability studies .
- pKa calculation : SPARC or MarvinSuite models protonation states of ionizable groups (e.g., Val’s C-terminus) .
Methodology: Validate predictions experimentally via shake-flask assays for logP and potentiometric titrations for pKa .
Advanced: How can NMR titration experiments elucidate this compound’s binding mechanisms with target proteins?
Answer:
- - HSQC : Track chemical shift perturbations (CSPs) in protein amides upon peptide binding .
- STD-NMR : Identify key residues (e.g., Val’s methyl groups) involved in epitope binding .
Methodology: Fit CSP data to a two-state model (fast exchange) using tools like CcpNmr Analysis to calculate dissociation constants () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
